2-chloro-N-{2-[4-(dimethylamino)phenyl]ethyl}benzene-1-sulfonamide
Description
This compound is a sulfonamide derivative featuring a chloro-substituted benzene ring linked to a dimethylamino phenyl ethyl chain. Its molecular formula is C₁₆H₁₈ClN₃O₂S, with a molecular weight of 351.85 g/mol (calculated).
Properties
IUPAC Name |
2-chloro-N-[2-[4-(dimethylamino)phenyl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2S/c1-19(2)14-9-7-13(8-10-14)11-12-18-22(20,21)16-6-4-3-5-15(16)17/h3-10,18H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPRUNVGYXILISO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Compound G501-0453
- Structure: 2-Chloro-N-{2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[4-(dimethylamino)phenyl]ethyl}benzene-1-sulfonamide
- Molecular Formula : C₂₅H₂₈ClN₃O₂S
- Molecular Weight : 470.03 g/mol
- Key Differences: Incorporates a 3,4-dihydroisoquinolinyl moiety, increasing molecular complexity and lipophilicity. This modification may enhance blood-brain barrier penetration compared to the target compound but could reduce aqueous solubility .
4-Chloro-N-[2-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]ethyl]Benzenesulfonamide
- Structure : Dual sulfonamide groups with piperazine and chlorophenyl substituents.
- Molecular Formula : C₁₉H₂₂Cl₂N₃O₄S₂
- Molecular Weight : ~503.43 g/mol
- Dual sulfonamide and chloro groups may increase potency but raise toxicity risks due to higher metabolic load .
2-Chloro-N-(2-((N,4-Dimethylphenyl)sulfonamido)-1-Phenylethyl)Acetamide (5e)
- Structure : Substitutes the sulfonamide group with an acetamide moiety.
- Molecular Formula : C₁₇H₁₈ClN₃O₂S (estimated)
- This may lead to prolonged half-life but lower target specificity .
4-Amino-N-(4-Methyl-Pyrimidin-2-yl)Benzene-Sulfonamide
- Structure: Features a pyrimidine ring instead of a dimethylamino phenyl group.
- Molecular Formula : C₁₁H₁₁N₄O₂S
- Molecular Weight : 279.30 g/mol
- Key Differences : The pyrimidine ring provides hydrogen-bonding sites, enhancing interactions with enzymes like dihydrofolate reductase. However, the absence of a chloro substituent reduces steric hindrance, possibly lowering affinity for chloro-sensitive targets .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Electronic Effects: The dimethylamino group in the target compound enhances electron donation, favoring interactions with electron-deficient binding pockets. In contrast, pyrimidine-containing analogs rely on aromatic stacking .
- Solubility vs. Lipophilicity: Piperazine derivatives (e.g., ) exhibit improved solubility due to nitrogen-rich rings, whereas dihydroisoquinolinyl-containing compounds (e.g., ) prioritize membrane permeability.
- Toxicity Trends : Dual sulfonamide/chloro compounds (e.g., ) may accumulate in renal tissues, raising nephrotoxicity concerns. Acetamide analogs (e.g., ) could avoid this via alternative excretion pathways.
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